molecular formula C17H15BrF2N2O3S B2835985 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide CAS No. 317377-76-7

1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide

Cat. No. B2835985
CAS RN: 317377-76-7
M. Wt: 445.28
InChI Key: RFQTWTQIGZPKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide (1-4-BBSP) is an organic compound that is used in a variety of scientific research applications. It is a brominated sulfonyl derivative of the pyrrolidine-2-carboxamide group, and is an important research compound due to its unique properties. The compound is used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Structure and Conformation Studies

The study of similar compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, highlights the importance of structural and conformational analysis in understanding the physical and chemical properties of these compounds. For example, X-ray analysis and AM1 molecular orbital methods have been utilized to determine the crystal structure and molecular conformation, providing insights into their potential applications in medicinal chemistry, particularly as antineoplastic agents (Banerjee et al., 2002).

Polymer Synthesis

Research into aromatic polyamides and polyimides based on related sulfonyl and difluorophenyl derivatives underscores the role of these compounds in synthesizing high-performance polymers. These polymers are noted for their solubility in organic solvents, high thermal stability, and potential applications in creating transparent, tough films suitable for various industrial applications (Yang, Hsiao, & Yang, 1999).

Halogenation Reactions

The use of halogenated pyrrolidinedione derivatives in ring halogenation reactions of polyalkylbenzenes demonstrates the utility of such compounds in organic synthesis, especially in creating mixed halogenated compounds with high yields. This research provides a foundation for the synthesis of complex organic molecules and intermediates used in drug discovery and development (Bovonsombat & Mcnelis, 1993).

Enantiomeric Purity and Synthesis

Studies on the synthesis of enantiomerically pure compounds, such as n-alkyl 4-bromobenzenesulfinates, from related sulfinamide derivatives underline the significance of these methodologies in producing chiral molecules. These techniques are crucial for the pharmaceutical industry, where the enantiomeric purity of drug components can significantly impact their efficacy and safety (Nicoud & Cherkaoui, 1995).

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF2N2O3S/c18-11-3-6-13(7-4-11)26(24,25)22-9-1-2-16(22)17(23)21-12-5-8-14(19)15(20)10-12/h3-8,10,16H,1-2,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQTWTQIGZPKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.